molecular formula C15H14FNO3S B062609 N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide CAS No. 165806-94-0

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide

Cat. No. B062609
M. Wt: 307.3 g/mol
InChI Key: GPWSBFOCAYKXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide” is a chemical compound with the CAS number 165806-94-0 . It is offered by several suppliers for experimental and research use .

Safety And Hazards

The safety and hazards associated with “N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide” are not detailed in the search results. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[(4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWSBFOCAYKXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445525
Record name N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide

CAS RN

165806-94-0
Record name N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (124 g, 979 mmoles) in acetonitrile (620 mL, 5 volumes) and toluene (620 mL, 5 volumes) was added formamide (110 g, 2.45 moles, 2.5 equiv.) followed by chlorotrimethylsilane (119 g, 1.07 moles, 1.1 equiv.). The reaction was heated at 50° C. under nitrogen for 5 hours. To the resulting white slurry was added p-toluenesulfinic acid (230 g, 1.47 moles, 1.5 equiv.) and the reaction was heated at 50° C. for an additional 5 hours then cooled to ambient temperature. Methanol (250 mL) and t-butyl methyl ether (620 mL) were added. After 15 minutes the reaction was poured into water (3 L) pre-cooled to 0° C. After stirring for 30 minutes at 0° C., the product was collected by suction filtration and rinsed with t-butyl methyl ether (250 mL). The product, a white, crystalline solid, was dried to a constant weight at 40° C./<1 mm Hg to afford 270 g (879 mmoles) of desired product (90% yield). 1H NMR (300 MHz, CD3CN) δ7.99 (1H, s), 7.92 (1H, m), 7.71 (2H, d, J=8.3 Hz), 7.49 (2H, dd, J=5.3, 8.8 Hz), 7.39 (2H, d, J=8.1 Hz), 7.16 (2H, t, J=8.8 Hz), 6.31 (1H, d, J=10.6 Hz), 2.42 (3H, s).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
620 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
90%

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